N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
Scientific Research Applications
Furan and Pyridine in Drug Design and Synthesis
Furan and Pyridine as Structural Units in Bioactive Molecules
Research indicates the importance of five-membered heterocycles, such as furan and pyridine, in drug design due to their role as structural units in bioactive molecules. These heterocycles are crucial in medicinal chemistry for developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action. The study by Ostrowski (2022) illustrates the significance of furan and pyridine derivatives in purine and pyrimidine nucleobases, nucleosides, and their analogues, highlighting their impact on the activity of bioisosteric replacements and their roles in various biological activities (Ostrowski, 2022).
Reactions of Arylmethylidenefuranones with Nucleophiles
Arylmethylidenefuranones, which feature the furan moiety, undergo reactions with C- and N-nucleophiles leading to a wide array of compounds including amides, pyrrolones, and furopyridines. These reactions, detailed by Kamneva et al. (2018), are fundamental for synthesizing cyclic and heterocyclic compounds, demonstrating the versatility of furan derivatives in chemical synthesis and the potential for generating compounds with biological activity (Kamneva, Anis’kova, & Egorova, 2018).
Potential for Novel Therapeutics
Biological Activities of Coumarin and Oxadiazole Derivatives
Derivatives of coumarin and oxadiazole, related to the structural complexity of the compound , exhibit a wide range of pharmacological activities. Studies have focused on synthesizing derivatives to enhance their effectiveness and potency as drugs, showcasing the therapeutic potential of compounds incorporating furan and pyridine rings. Jalhan et al. (2017) discuss the various biological activities of these derivatives, including anti-diabetic, anti-viral, and anti-cancer properties (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide molecules, which include pyridine N-oxides, in organic synthesis, catalysis, and drug development. These compounds are highlighted for their anticancer, antibacterial, and anti-inflammatory activities, underscoring the medicinal relevance of heterocyclic structures similar to the furan and pyridine components of N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSHQULXASJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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